2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine
Overview
Description
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-(trifluoromethyl)pyridine.
Amination Reaction: The 2-bromo-5-(trifluoromethyl)pyridine undergoes a palladium-catalyzed amination reaction with ethylamine in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like BINAP.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as fluoride ions or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation: Common oxidizing agents are hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine.
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: A related compound used in the synthesis of ligands for metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethyl-substituted pyridines.
Biological Activity
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H9F3N
- CAS Number : 1187932-37-1
The presence of a trifluoromethyl group and a pyridine ring suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability and binding affinity to biological molecules.
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, suggesting that this compound could possess comparable activity.
2. Anticancer Activity
Research into the anticancer potential of pyridine derivatives has revealed significant findings. For example, certain pyridine-based compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and prostate cancer . The ability to inhibit key signaling pathways involved in cancer progression makes this compound a candidate for further investigation in cancer therapeutics.
Research Findings and Case Studies
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592507 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-36-1 | |
Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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